molecular formula C12H21NO5 B1526687 1-[(Tert-butoxy)carbonyl]-3-(methoxymethyl)pyrrolidine-3-carboxylic acid CAS No. 1161428-99-4

1-[(Tert-butoxy)carbonyl]-3-(methoxymethyl)pyrrolidine-3-carboxylic acid

Cat. No. B1526687
M. Wt: 259.3 g/mol
InChI Key: KLDROUZGWFRUEZ-UHFFFAOYSA-N
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Description

“1-[(Tert-butoxy)carbonyl]-3-(methoxymethyl)pyrrolidine-3-carboxylic acid” is a chemical compound with the CAS Number 1161428-99-4 . It has a molecular weight of 259.3 and is available in oil form .


Molecular Structure Analysis

The IUPAC name for this compound is 1-(tert-butoxycarbonyl)-3-(methoxymethyl)pyrrolidine-3-carboxylic acid . The InChI Code is 1S/C12H21NO5/c1-11(2,3)18-10(16)13-6-5-12(7-13,8-17-4)9(14)15/h5-8H2,1-4H3,(H,14,15) .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 259.3 . It is available in oil form . The storage temperature is room temperature .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Prodigiosin Precursors : The tert-butyl ester of 3-methoxy-2-pyrrole carboxylic acid reacts with singlet oxygen to yield 5-substituted pyrroles, serving as precursors of prodigiosin, a tripyrrole natural product with potential anticancer properties (Wasserman et al., 2004).

  • Metabolite Analysis : In the study of the EP2 receptor-selective prostaglandin E2 agonist CP-533,536, which contains a tert-butyl moiety, detailed metabolite characterization was performed, highlighting the importance of such compounds in pharmacokinetics and drug metabolism studies (Prakash et al., 2008).

  • Structural Studies : The crystal structure of a similar compound, (2R,4R)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid, was studied to understand its molecular conformation, aiding in the comprehension of its chemical behavior and potential applications (Yuan et al., 2010).

Applications in Organic Synthesis

  • Synthesis of Pyrroles : The use of tert-butyl esters in the synthesis of pyrroles, including through reactions with singlet oxygen, illustrates their role in the construction of complex organic compounds (Wasserman et al., 1999).

  • Diverse Chemical Reactions : The tert-butyloxycarbonyl group, a part of the structure , is used in various chemical reactions, as evidenced by its role in the divergent synthesis of different organic compounds, such as 5,6-dihydro-4H-pyridazines and 1-amino-pyrroles (Rossi et al., 2007).

Molecular Interactions and Analysis

  • Hydrogen Bonding and Molecular Packing : Studies on analogues of 3-oxopyrrolidines demonstrate the significance of weak interactions, such as C-H⋯O/C-H⋯π, in controlling molecule conformations and supramolecular assemblies, which are crucial for understanding molecular interactions in various chemical and biological processes (Samipillai et al., 2016).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

The compound is an important intermediate for the anti-HCV drug Velpatasvir . This suggests that it could have significant applications in the pharmaceutical industry, particularly in the development of treatments for Hepatitis C.

properties

IUPAC Name

3-(methoxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO5/c1-11(2,3)18-10(16)13-6-5-12(7-13,8-17-4)9(14)15/h5-8H2,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLDROUZGWFRUEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)(COC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(Tert-butoxy)carbonyl]-3-(methoxymethyl)pyrrolidine-3-carboxylic acid

Synthesis routes and methods

Procedure details

The title compound was prepared according to general procedure B described in connection with Scheme 2. 1-tert-Butyl 3-methyl 3-(methoxymethyl)pyrrolidine-1,3-dicarboxylate (4.5 g, 16.5 mmol) was dissolved in 30 mL of MeOH and a solution LiOH (0.79 g, 33 mmol) in 20 mL was added. The reaction mixture was microwaved at 130° C. for 25 min in 5 vials. The methanol was evaporated and the residue was acidified to pH 1-2 with KHSO4 solid. The acid was extracted with EtOAc (3×50 mL). The combined organic fractions were washed with 1N KHSO4 and with brine and then dried over Na2SO4. The solvent was evaporated to give 7.09 g of the desired acid (91% crude yield). 1H NMR (400 MHz, CDCl3): δ 10.70 (bs, 1H), 3.76 (d, 1H), 3.62-3.41 (m, 5H), 3.35 (s, 3H), 2.34-2.25 (m, 1H), 1.98-1.93 (m, 1H), 1.45 (s, 9H); MS (ESI) m/z: Calculated for C12H21NO5: 259.1. found: 260 (M+1)+.
Name
1-tert-Butyl 3-methyl 3-(methoxymethyl)pyrrolidine-1,3-dicarboxylate
Quantity
4.5 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0.79 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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